2-(2,4-dibromo-6-fluorophenyl)acetic acid
Overview
Description
2-(2,4-Dibromo-6-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . This compound is part of the aryl acetic acid family and is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-fluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromo-6-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of dibromo-fluorobenzoic acids.
Reduction: Formation of dibromo-fluorobenzyl alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(2,4-Dibromo-6-fluorophenyl)acetic acid has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromo-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, resulting in potent biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)acetic acid
- 2-(2,4-Dibromo-6-fluoroanilino)acetic acid
- 2,4-Dibromo-6-fluorophenylboronic acid
Uniqueness
2-(2,4-Dibromo-6-fluorophenyl)acetic acid is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution and coupling reactions compared to its analogs, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-(2,4-dibromo-6-fluorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUWMXUHTJCTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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